2-Bromo-4-chloronicotinaldehyde
Overview
Description
2-Bromo-4-chloronicotinaldehyde is a halogenated heterocyclic compound with the molecular formula C6H3BrClNO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are replaced by bromine and chlorine atoms, respectively. This compound is known for its utility in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloronicotinaldehyde can be synthesized through a multi-step process starting from 2-bromo-4-chloropyridine. One common method involves the following steps:
Lithiation: 2-Bromo-4-chloropyridine is treated with lithium diisopropylamide in anhydrous tetrahydrofuran at -70°C to form the corresponding lithiated intermediate.
Formylation: The lithiated intermediate is then reacted with dimethylformamide to introduce the formyl group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloronicotinaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinaldehydes depending on the nucleophile used.
Oxidation: 2-Bromo-4-chloronicotinic acid.
Reduction: 2-Bromo-4-chloronicotinalcohol.
Scientific Research Applications
2-Bromo-4-chloronicotinaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromo-4-chloronicotinaldehyde largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the aldehyde group towards nucleophilic attack. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloropyridine: Lacks the aldehyde group, making it less reactive in certain nucleophilic addition reactions.
2-Bromo-4-chloronicotinic acid: An oxidized form of 2-bromo-4-chloronicotinaldehyde, used in different synthetic applications.
2-Bromo-4-chloronicotinalcohol: A reduced form, useful in the synthesis of alcohol derivatives.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in synthetic chemistry. The aldehyde group also provides a functional handle for further chemical modifications, making it a valuable intermediate in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-4-chloropyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOAVFRTHTWKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289197-78-9 | |
Record name | 1289197-78-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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